tert-Butyl 6-nitro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
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Overview
Description
tert-Butyl 6-nitro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that belongs to the class of spirooxindoles These compounds are characterized by a unique three-dimensional structure where an oxindole moiety is fused with another ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-nitro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxindole core, which can be achieved through the cyclization of α-haloacetanilides using Lewis acid catalysis . The spirocyclic structure is then formed by a series of reactions including dianion alkylation and cyclization . The final product is obtained after several purification steps, often involving recrystallization or chromatography.
Industrial Production Methods
Industrial production of spirooxindoles, including tert-Butyl 6-nitro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate, focuses on optimizing yield and purity. This often involves scaling up the laboratory synthesis methods and employing continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-nitro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The oxindole moiety can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminum hydride for reductions and various Lewis acids for cyclization reactions . The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
tert-Butyl 6-nitro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 6-nitro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes and receptors, thereby modulating their activity . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirooxindoles such as:
- Spirotryprostatin A
- Spirotryprostatin B
- Pteropodine
- Isopteropodine
Uniqueness
What sets tert-Butyl 6-nitro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate apart is its specific substitution pattern and the presence of the nitro group, which imparts unique chemical reactivity and biological activity . This makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C16H19N3O5 |
---|---|
Molecular Weight |
333.34 g/mol |
IUPAC Name |
tert-butyl 6-nitro-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C16H19N3O5/c1-15(2,3)24-14(21)18-7-6-16(9-18)11-5-4-10(19(22)23)8-12(11)17-13(16)20/h4-5,8H,6-7,9H2,1-3H3,(H,17,20) |
InChI Key |
DROKBIYFBYQLCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=C(C=C3)[N+](=O)[O-])NC2=O |
Origin of Product |
United States |
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